molecular formula C10H17N3 B13276577 3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13276577
M. Wt: 179.26 g/mol
InChI Key: OEYPPFOGELEIEX-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl group. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The cyclopropylethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted pyrazoles or cyclopropyl derivatives.

Scientific Research Applications

3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyclopropylethyl)-1H-pyrazol-5-amine
  • 1,4-Dimethyl-1H-pyrazol-5-amine
  • 3-(2-Cyclopropylethyl)-1H-pyrazole

Uniqueness

3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclopropylethyl group and the dimethyl substitutions on the pyrazole ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-cyclopropylethyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-9(6-5-8-3-4-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3

InChI Key

OEYPPFOGELEIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CCC2CC2)C)N

Origin of Product

United States

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